molecular formula C7H13N3 B2771321 2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1514209-05-2

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B2771321
CAS No.: 1514209-05-2
M. Wt: 139.202
InChI Key: OWYRGIVGRVMLAG-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a heterocyclic organic compound that features a pyrazole ring substituted with two methyl groups and an ethylamine side chain. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name

2-(1,4-dimethylpyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-5-10(2)9-7(6)3-4-8/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYRGIVGRVMLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514209-05-2
Record name 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethylamine side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(1,4-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its CAS number 1514209-05-2, is a heterocyclic compound characterized by a pyrazole ring substituted with two methyl groups and an ethylamine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC7H10N4
Molecular Weight138.18 g/mol
CAS Number1514209-05-2
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can function as an inhibitor or activator depending on the target enzyme or receptor involved. The compound has been shown to influence pathways related to:

  • Enzyme inhibition : It interacts with specific enzymes, potentially altering their activity.
  • Receptor binding : It may act on various receptors, influencing physiological responses.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines, such as A431 and HT29. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the pyrazole ring enhances cytotoxic effects against these cell lines.

Enzyme Inhibition

This compound has been investigated for its potential as a selective inhibitor of deubiquitinating enzymes (DUBs). DUBs play a critical role in regulating protein stability and signaling pathways. The inhibition of these enzymes can lead to altered cellular processes, making this compound a candidate for further development in cancer therapy.

Study 1: Anticancer Potential

In a study published in Cell Chemical Biology, researchers evaluated the anticancer activity of pyrazole derivatives. They found that compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on DUBs. The results indicated that certain modifications on the pyrazole structure enhanced enzyme selectivity and potency. This study highlights the potential of this compound in drug design aimed at targeting ubiquitin-proteasome pathways .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.

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